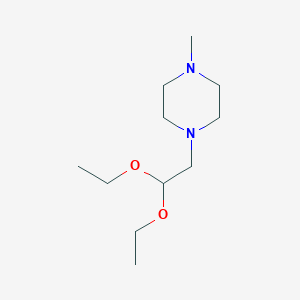
1-(2,2-Diethoxyethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “1-(2,2-Diethoxyethyl)-4-methyl” part of the name suggests that there are specific substituents on the piperazine ring .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)-4-methylpiperazine” would likely involve a piperazine ring with a methyl group attached at the 4-position and a 2,2-diethoxyethyl group attached at the 1-position .Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, “1-(2,2-Diethoxyethyl)urea”, the density is reported as 1.1±0.1 g/cm^3, the boiling point as 258.9±40.0 °C at 760 mmHg, and the flash point as 110.4±27.3 °C .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Pharmacology
1-(2,2-Diethoxyethyl)-4-methylpiperazine: has been studied for its potential pharmacological effects, particularly in the treatment of tropical diseases such as leishmaniasis and malaria . Compounds related to this chemical structure have shown promising results in inhibiting the growth of parasites responsible for these diseases. The efficacy of these compounds can be significantly higher than standard drugs, making them valuable candidates for developing new antileishmanial and antimalarial medications.
Organic Synthesis
In the realm of organic synthesis, 1-(2,2-Diethoxyethyl)-4-methylpiperazine and its derivatives can be utilized as intermediates in the synthesis of complex organic compounds . Their structural flexibility allows for the creation of a variety of functional groups, which can be instrumental in the development of new synthetic pathways and methodologies.
Chemical Engineering Processes
This compound’s derivatives have applications in chemical engineering, where they can be used in process optimization and the development of new production methods . Their stability and reactivity can be harnessed to improve the efficiency of chemical reactions on an industrial scale.
Medicinal Chemistry
In medicinal chemistry, 1-(2,2-Diethoxyethyl)-4-methylpiperazine serves as a key building block in the design and synthesis of drug candidates . Its molecular framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved potency and selectivity.
Materials Science
The compound’s derivatives are also explored in materials science for the creation of new materials with specific properties . They can contribute to the advancement of materials with applications in electronics, coatings, and other technological fields.
Biochemical Research
1-(2,2-Diethoxyethyl)-4-methylpiperazine: plays a role in biochemical research, where it can be used to study enzyme reactions and biological pathways . Its derivatives can act as probes or inhibitors, providing insights into the molecular mechanisms of various biological processes.
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-4-14-11(15-5-2)10-13-8-6-12(3)7-9-13/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAJASKAPVSRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

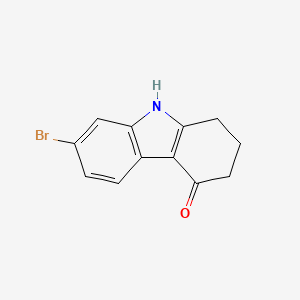
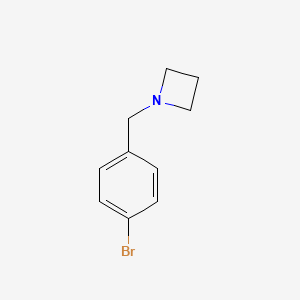
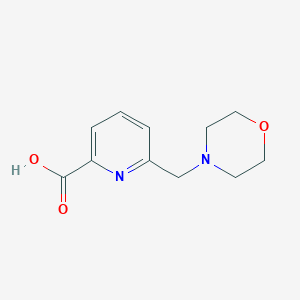
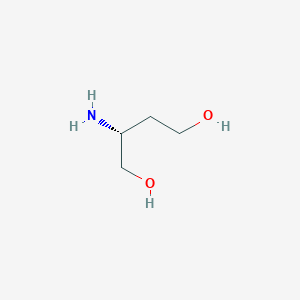
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)


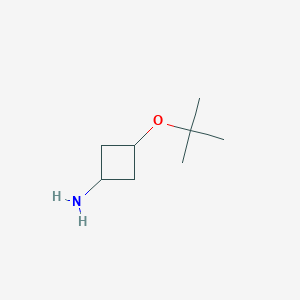
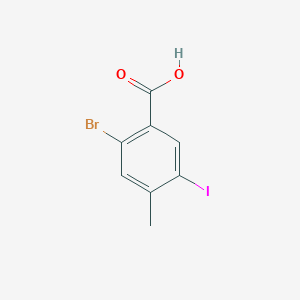
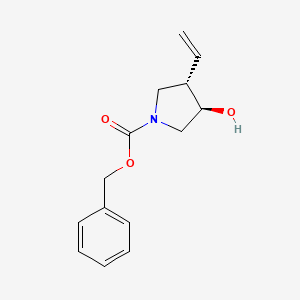
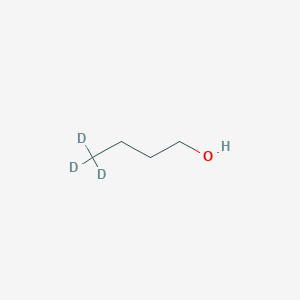

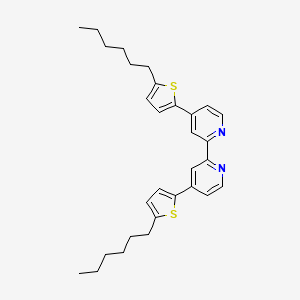
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)